

2-(Hydrazinylmethyl)pyrazine: A Technical Overview of a Sparsely Characterized Compound

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Hydrazinylmethyl)pyrazine**

Cat. No.: **B1357703**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

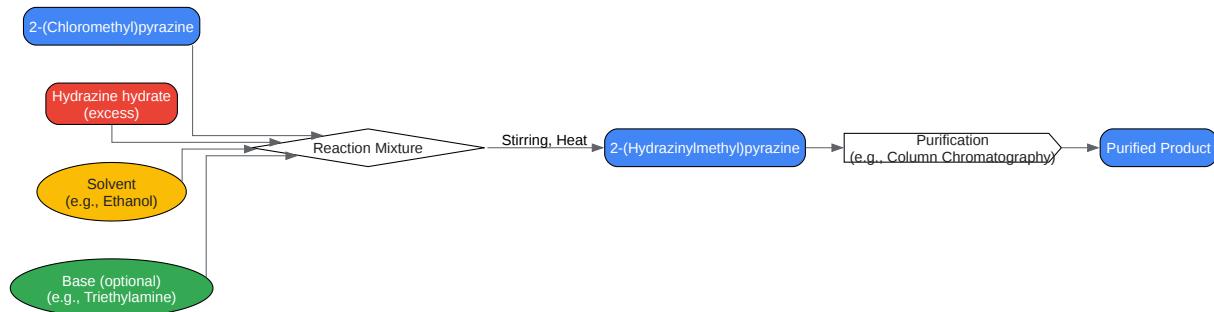
2-(Hydrazinylmethyl)pyrazine is a heterocyclic organic compound containing a pyrazine ring substituted with a hydrazinylmethyl group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and materials science, leveraging the reactivity of the hydrazine moiety and the aromatic nature of the pyrazine core. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed characterization for this specific compound. This guide summarizes the available information and outlines a plausible synthetic approach, highlighting the current knowledge gaps for researchers interested in this molecule.

Chemical Properties

The available data for **2-(hydrazinylmethyl)pyrazine** is limited to its basic molecular identifiers. Quantitative experimental data on its physical and chemical properties are not readily found in published literature.

Table 1: Summary of Chemical Data for **2-(Hydrazinylmethyl)pyrazine**

Property	Value	Source
CAS Number	2704466-26-0	Chemical Supplier Databases[1]
Molecular Formula	C ₅ H ₈ N ₄	Chemical Supplier Databases[1]
Molecular Weight	124.14 g/mol	Chemical Supplier Databases[1]
Physical Properties (Melting Point, Boiling Point, Solubility)	Data not publicly available	-
Spectral Data	Data not publicly available, though analytical reports may be available from commercial suppliers upon request for specific batches.[2]	-
(¹ H NMR, ¹³ C NMR, IR, Mass Spectrometry)		


Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **2-(hydrazinylmethyl)pyrazine** are not currently available in the scientific literature. However, a plausible synthetic route can be proposed based on established chemical principles.

Proposed Synthesis of **2-(Hydrazinylmethyl)pyrazine**

A common and logical method for the synthesis of **2-(hydrazinylmethyl)pyrazine** would be the nucleophilic substitution of a 2-(halomethyl)pyrazine with hydrazine. The following is a generalized, hypothetical protocol for this reaction.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(hydrazinylmethyl)pyrazine**.

Methodology:

- Reaction Setup: To a solution of 2-(chloromethyl)pyrazine or 2-(bromomethyl)pyrazine in a suitable solvent such as ethanol or isopropanol, an excess of hydrazine hydrate would be added. The use of an excess of hydrazine is crucial to minimize the formation of the bis-substituted byproduct. The reaction could be performed at room temperature or with gentle heating to increase the reaction rate. An optional non-nucleophilic base, such as triethylamine, could be added to neutralize the hydrohalic acid formed during the reaction.
- Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture would be cooled to room temperature, and the solvent would be removed under reduced pressure. The resulting residue would then be

partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layers would be combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated.

- Purification: The crude product would likely require purification, for which column chromatography on silica gel would be a suitable method. The choice of eluent would need to be determined empirically, likely starting with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the biological activity of **2-(hydrazinylmethyl)pyrazine** or its involvement in any signaling pathways. Compounds containing a pyrazine ring are known to exhibit a wide range of biological activities, and hydrazine derivatives are also a common motif in pharmacologically active molecules. Therefore, **2-(hydrazinylmethyl)pyrazine** could be a candidate for biological screening, but as of now, no such studies have been published.

Conclusion

2-(Hydrazinylmethyl)pyrazine remains a poorly characterized compound in the scientific literature. While its structure is known and it is commercially available from some suppliers, there is a distinct lack of published experimental data regarding its chemical and physical properties, as well as its biological activities. The proposed synthetic route provides a starting point for researchers wishing to prepare and study this molecule. Further research is needed to elucidate the properties of **2-(hydrazinylmethyl)pyrazine** to determine its potential utility in drug discovery and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2704466-26-0 CAS MSDS (PYRAZIN-2-YLMETHYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS:2704466-26-0, 2-(Hydrazinylmethyl)pyrazine dihydrochloride-毕得医药 [bidepharm.com]
- To cite this document: BenchChem. [2-(Hydrazinylmethyl)pyrazine: A Technical Overview of a Sparsely Characterized Compound]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357703#2-hydrazinylmethyl-pyrazine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com